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Compound of Interest

Compound Name: Bromofenoxim

Cat. No.: B080771 Get Quote

An in-depth technical guide on the synthesis pathway and starting materials for

Bromofenoxim, designed for researchers, scientists, and drug development professionals.

Introduction
Bromofenoxim, with the IUPAC name 2,6-dibromo-4-[(E)-(2,4-

dinitrophenoxy)iminomethyl]phenol, is a selective herbicide from the phenoxy family.[1][2] Its

chemical structure is an oxime ether, derived from 3,5-dibromo-4-hydroxybenzaldehyde and

2,4-dinitrochlorobenzene. This guide details the primary synthesis pathway for Bromofenoxim,

outlining the key starting materials, intermediates, and reaction protocols.

Physicochemical Properties of Key Compounds
The synthesis of Bromofenoxim involves several key chemical compounds, from starting

materials to the final product. Their properties are summarized below for reference.
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Compound
Name

CAS Number
Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

p-Cresol 106-44-5 C₇H₈O 108.14 34.8

3,5-Dibromo-4-

hydroxybenzalde

hyde

2973-77-5 C₇H₄Br₂O₂ 279.91 182 - 184[3]

3,5-Dibromo-4-

hydroxybenzalde

hyde oxime

25952-74-3 C₇H₅Br₂NO₂ 294.93 N/A

2,4-

Dinitrochloroben

zene

97-00-7 C₆H₃ClN₂O₄ 202.55 48 - 51

Bromofenoxim 13181-17-4 C₁₃H₇Br₂N₃O₆ 461.02 N/A

Overall Synthesis Pathway
The commercial production of Bromofenoxim is a multi-step process. A common and well-

documented pathway starts from p-cresol, which is first converted to 3,5-dibromo-4-

hydroxybenzaldehyde. This intermediate is then oximated and subsequently condensed with

2,4-dinitrochlorobenzene to yield the final product.[3]

Caption: Overall synthesis pathway of Bromofenoxim starting from p-cresol.

Experimental Protocols
Part 1: Synthesis of 3,5-Dibromo-4-
hydroxybenzaldehyde from p-Cresol
This procedure is adapted from a patented process and involves a three-step, one-pot reaction

sequence.[3] The solvent used is typically a halogenated hydrocarbon such as o-

dichlorobenzene.[3]

Summary of Reaction Conditions[3]
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Step Reaction Temperature Reagents Yield

1a
Nucleus
Bromination

20 - 30°C
p-Cresol,
Bromine

-

1b
Side-Chain

Bromination
150 - 160°C Bromine -

| 1c | Hydrolysis | 100°C | Water | 78% (overall) |

Detailed Methodology:[3]

Nucleus Bromination: A solution of p-cresol (1 mole) in o-dichlorobenzene is prepared in a

reaction vessel. Bromine (2.05 moles) is added dropwise while maintaining the temperature

between 20°C and 30°C. The mixture is stirred for several hours to ensure the complete

formation of 2,6-dibromo-p-cresol.

Side-Chain Bromination: The reaction mixture is then heated to 150-160°C. An additional

2.05 moles of bromine are added dropwise over 2 hours. The mixture is stirred for an

additional 3 hours at this temperature to facilitate the bromination of the methyl group,

forming 4-hydroxy-3,5-dibromobenzal bromide. Hydrogen bromide gas evolved during the

reaction can be captured and recycled.

Hydrolysis and Isolation: To hydrolyze the benzal bromide, water is added to the reaction

mixture, which is then stirred vigorously for 2 hours at 100°C. After the reaction, the layers

are separated. The organic layer containing the product is cooled to room temperature,

causing the 4-hydroxy-3,5-dibromobenzaldehyde to crystallize. The solid product is isolated

by filtration, washed with fresh o-dichlorobenzene, and dried under a vacuum at 100°C. An

overall yield of 78% relative to the starting p-cresol can be achieved.

Part 2: Synthesis of 3,5-Dibromo-4-
hydroxybenzaldehyde Oxime
This step involves the reaction of the aldehyde intermediate with hydroxylamine. The following

is a general procedure for the synthesis of aryl oximes.[4]

Detailed Methodology:[4][5]
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In a reaction flask, 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a

suitable solvent mixture, such as methanol/water.

Hydroxylamine hydrochloride (approximately 1.2 equivalents) is added to the solution.

A base, such as sodium hydroxide or sodium acetate, is added to neutralize the HCl and free

the hydroxylamine.

The mixture is stirred at room temperature. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Upon completion, the product, 3,5-dibromo-4-hydroxybenzaldehyde oxime, can be isolated

by precipitation upon adding water or by extraction with an appropriate organic solvent. The

crude product can be purified by recrystallization.

Part 3: Synthesis of Bromofenoxim (Final Condensation)
The final step is the condensation of the oxime intermediate with 2,4-dinitrochlorobenzene to

form the ether linkage.[3]

Detailed Methodology:

3,5-Dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) is dissolved in a suitable polar

aprotic solvent, such as DMF or acetone.

A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the oxime's

hydroxyl group, forming a more nucleophilic oximate anion.

2,4-Dinitrochlorobenzene (1 equivalent) is added to the reaction mixture.

The mixture is stirred, possibly with heating, until the reaction is complete (monitored by

TLC).

The final product, Bromofenoxim, is isolated by pouring the reaction mixture into water,

which causes the product to precipitate. The precipitate is then collected by filtration, washed

with water, and dried. Further purification can be achieved by recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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